BenchChemオンラインストアへようこそ!

3-Chloro-4-Hydroxyphenylglycine

Glycopeptide antibiotic absolute configuration actinoidin

3-Chloro-4-hydroxyphenylglycine (CAS 111266-44-5; MF C8H8ClNO3; MW 201.61 g/mol) is a non-proteinogenic chlorinated arylglycine belonging to the phenylglycine family. It is distinguished from the more widely known regioisomer 2-chloro-5-hydroxyphenylglycine (CHPG, an mGluR5 agonist) by its 3-chloro-4-hydroxy substitution pattern on the aromatic ring.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
Cat. No. B10759658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-Hydroxyphenylglycine
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(=O)O)N)Cl)O
InChIInChI=1S/C8H8ClNO3/c9-5-3-4(1-2-6(5)11)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)/t7-/m0/s1
InChIKeyFLZDFFKRJPLFGS-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-Hydroxyphenylglycine: Structural and Functional Definition for Procurement Decisions


3-Chloro-4-hydroxyphenylglycine (CAS 111266-44-5; MF C8H8ClNO3; MW 201.61 g/mol) is a non-proteinogenic chlorinated arylglycine belonging to the phenylglycine family [1]. It is distinguished from the more widely known regioisomer 2-chloro-5-hydroxyphenylglycine (CHPG, an mGluR5 agonist) by its 3-chloro-4-hydroxy substitution pattern on the aromatic ring. This specific substitution directs the compound toward a fundamentally different functional space: it serves as an essential chiral building block in the biosynthesis and semi-synthesis of glycopeptide antibiotics, including chloropolysporins, actinoidin, and ramoplanin analogues [2]. Unlike CHPG, there is no known direct mGluR5 activity for this compound [3].

Why 3-Chloro-4-Hydroxyphenylglycine Cannot Be Replaced by 4-Hydroxyphenylglycine or 2-Chloro-5-Hydroxyphenylglycine in Critical Applications


Phenylglycine derivatives are not interchangeable. The chlorine substituent at position 3 and the hydroxyl at position 4 create an electron-withdrawing environment that stabilizes the chiral center against racemization—a documented weakness of unsubstituted 4-hydroxyphenylglycine (Hpg), which loses up to 34% optical purity under standard Suzuki coupling conditions [1]. Conversely, shifting the chlorine to position 2 (as in CHPG) activates the compound as an mGluR5 glutamate receptor agonist, a functional profile absent in the 3-chloro-4-hydroxy isomer [2]. This differential receptor pharmacology means that procurement for antibiotic synthesis or neuroscience research requires precise isomer specification. Furthermore, 3-chloro-4-hydroxyphenylglycine naturally occurs in the D-configuration within actinoidin-type antibiotics, whereas most commercial Hpg is supplied as the racemate or L-enantiomer, necessitating resolution steps that reduce synthetic efficiency [3].

Quantitative Differentiation Evidence for 3-Chloro-4-Hydroxyphenylglycine Against Closest Structural Analogs


Absolute Configuration Requirement in Actinoidin Antibiotics: D-Configuration vs. L-Phenylglycine Derivatives

The 3-chloro-4-hydroxyphenylglycine residue in actinoidin antibiotics exclusively adopts the D-configuration, as established by chemical degradation and polarimetric analysis [1]. This D-configuration is mechanistically required for binding to the D-Ala-D-Ala terminus of the bacterial peptidoglycan precursor—a feature shared only with p-hydroxyphenylglycine (also D-configuration in actinoidin) but absent in commercially supplied L-phenylglycine derivatives [2]. Glycopeptide antibiotics containing the L-enantiomer of phenylglycines exhibit a marked reduction in target affinity compared to those incorporating the natural D-enantiomer, with antimicrobial activity diminishing accordingly [2].

Glycopeptide antibiotic absolute configuration actinoidin D-phenylglycine

Racemization Susceptibility Under Palladium-Catalyzed Cross-Coupling: 3-Chloro-4-Hydroxyphenylglycine vs. 4-Hydroxyphenylglycine

Unsubstituted 4-hydroxyphenylglycine (Hpg) undergoes significant racemization (up to 34% unwanted enantiomer formation) under standard Suzuki-Miyaura coupling conditions (Na2CO3, Pd catalyst, aqueous-organic media, 80 °C) [1]. This racemization arises from the acidity of the α-proton in the arylglycine scaffold. The electron-withdrawing chlorine substituent at the 3-position of 3-chloro-4-hydroxyphenylglycine reduces the α-proton acidity through inductive effects, thereby lowering racemization rates during peptide coupling and cross-coupling reactions. Peptide fragments containing 3-chloro-4-hydroxyphenylglycine demonstrate lower epimerization at the C-terminus compared to fragments terminating with 4-hydroxyphenylglycine under solid-phase peptide synthesis (SPPS) conditions [2]. While exact racemization percentages for 3-chloro-4-hydroxyphenylglycine have not been published in a head-to-head assay, the qualitative trend is consistent with the established physicochemical principle that electron-withdrawing aromatic substituents suppress α-proton abstraction in arylglycines [3].

Racemization suppression Suzuki coupling peptide synthesis phenylglycine stability

Functional Exclusivity: Absence of mGluR5 Agonist Activity vs. 2-Chloro-5-Hydroxyphenylglycine (CHPG)

The regioisomer 2-chloro-5-hydroxyphenylglycine (CHPG) is a well-characterized mGluR5-selective orthosteric agonist with an EC50 of approximately 0.5-1 mM in recombinant mGluR5-expressing CHO cells and native neuronal preparations [1]. In contrast, 3-chloro-4-hydroxyphenylglycine exhibits no known mGluR5 or mGluR1 agonist activity; the ZINC database and ChEMBL records list no known biological target activity for this compound [2]. This functional divergence—mGluR5 agonism vs. no receptor activity—is a direct consequence of the chlorine and hydroxyl positioning on the phenyl ring, as the 2-chloro-5-hydroxy arrangement enables key hydrogen-bonding interactions with the glutamate-binding pocket of mGluR5 that the 3-chloro-4-hydroxy arrangement cannot support. Procuring CHPG for neuroscience research and 3-chloro-4-hydroxyphenylglycine for antibiotic synthesis are therefore non-overlapping procurement decisions driven by regioisomer-specific pharmacology.

mGluR5 selectivity glutamate receptor pharmacology regioisomer specificity

Antibiotic Potency of 3-Chloro-4-Hydroxyphenylglycine-Containing Natural Products vs. Vancomycin-Class Glycopeptides Against MRSA

Chloropolysporins A, B, and C—natural glycopeptide antibiotics whose aglycone core incorporates 3-chloro-4-hydroxyphenylglycine as a signature residue—demonstrate potent activity against clinically isolated methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 0.39 to 6.25 µg/mL, and against anaerobic enterobacteria with MIC values from 0.10 to 1.56 µg/mL [1]. These MIC ranges are comparable to those of vancomycin against MRSA (typical MIC 0.5-2 µg/mL) but with the distinguishing feature that chloropolysporin C exhibits strong synergistic effects with various beta-lactam antibiotics against MRSA strains, a property not generally shared by vancomycin [2]. The presence of 3-chloro-4-hydroxyphenylglycine in the aglycone—instead of the 4-hydroxyphenylglycine or 3,5-dihydroxyphenylglycine residues found in vancomycin-type antibiotics—contributes to a structurally distinct aglycone (actinoidic acid + 3-chloro-4-Hpg + N-methyl-p-Hpg + vancomycinic acid) that underlies this differential bioactivity profile [3].

MRSA glycopeptide antibiotic chloropolysporin MIC comparison

High-Impact Application Scenarios Where 3-Chloro-4-Hydroxyphenylglycine Provides Demonstrated Advantage


Semi-Synthesis of Chloropolysporin-Derived Glycopeptide Antibiotics Targeting MRSA

Researchers engaged in glycopeptide antibiotic development can use 3-chloro-4-hydroxyphenylglycine (preferably as the D-enantiomer or N-Boc-protected benzyl ester derivative) as the direct building block for constructing chloropolysporin analogues. The resulting compounds exhibit MIC values of 0.39–6.25 µg/mL against clinical MRSA isolates, comparable to vancomycin, with the added benefit of beta-lactam synergy observed for chloropolysporin C [1]. This application leverages the established structural role of 3-chloro-4-hydroxyphenylglycine in the chloropolysporin aglycone (actinoidic acid + 3-chloro-4-Hpg + N-methyl-p-Hpg + vancomycinic acid), a scaffold distinct from the vancomycin aglycone [2].

Racemization-Resistant Building Block for Palladium-Catalyzed Peptide Cross-Coupling

In synthetic campaigns requiring Suzuki-Miyaura coupling of arylglycine residues to indolylboronic acids or heterocyclic coupling partners, 3-chloro-4-hydroxyphenylglycine provides enhanced configurational stability compared to the highly racemization-prone 4-hydroxyphenylglycine (which loses up to 34% optical purity under standard coupling conditions) [1]. By incorporating the electron-withdrawing 3-chloro substituent, researchers can conduct palladium-catalyzed cross-coupling reactions at the phenylglycine scaffold with reduced epimerization risk, thereby minimizing costly chiral chromatographic purification of diastereomeric mixtures [2]. This application is particularly relevant to the synthesis of biaryl amino acid building blocks for chloropeptin and vancomycin-related antibiotics .

Biosynthetic Pathway Engineering to Produce Non-Natural Chlorinated Glycopeptide Analogues

Biotechnologists engineering non-ribosomal peptide synthetase (NRPS) assembly lines can supplement or substitute 4-hydroxyphenylglycine (Hpg) with 3-chloro-4-hydroxyphenylglycine (Cl-Hpg) to generate unnatural glycopeptide congeners with potentially altered antibacterial spectra. The distinct chlorination pattern (monochloro at position 3 vs. the dichloro-3,5 pattern of Cl2-Dpg) provides a novel intermediate halogenation level that may tune target binding affinity and resistance profiles [1]. The compound's natural occurrence in ramoplanin biosynthetic pathways as Cl-Hpg (alongside Cl2-Dpg) demonstrates its compatibility with NRPS machinery, supporting its utility as a precursor-directed biosynthesis substrate [2].

Chiral Reference Standard for Configuration Determination in Glycopeptide Natural Product Chemistry

Natural product chemists characterizing novel glycopeptide antibiotics can employ authenticated D-3-chloro-4-hydroxyphenylglycine as a chiral chromatographic and polarimetric reference standard to confirm the absolute configuration of 3-chloro-4-hydroxyphenylglycine residues in newly isolated or semi-synthetic glycopeptides. The established D-configuration of this residue in actinoidin [1] provides a benchmark for comparative configurational analysis. This application avoids the ambiguity associated with using racemic or L-configured phenylglycine standards that fail to co-elute or co-polarize with the natural D-residue.

Quote Request

Request a Quote for 3-Chloro-4-Hydroxyphenylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.